molecular formula C28H24N2O2 B8527640 1h-Indole-2-carboxylic acid,1-[[4-(2,5-dimethyl-1h-pyrrol-1-yl)phenyl]methyl]-3-phenyl-

1h-Indole-2-carboxylic acid,1-[[4-(2,5-dimethyl-1h-pyrrol-1-yl)phenyl]methyl]-3-phenyl-

Cat. No. B8527640
M. Wt: 420.5 g/mol
InChI Key: ISQFWVZIZILOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indole-2-carboxylic acid,1-[[4-(2,5-dimethyl-1h-pyrrol-1-yl)phenyl]methyl]-3-phenyl- is a useful research compound. Its molecular formula is C28H24N2O2 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indole-2-carboxylic acid,1-[[4-(2,5-dimethyl-1h-pyrrol-1-yl)phenyl]methyl]-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole-2-carboxylic acid,1-[[4-(2,5-dimethyl-1h-pyrrol-1-yl)phenyl]methyl]-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1h-Indole-2-carboxylic acid,1-[[4-(2,5-dimethyl-1h-pyrrol-1-yl)phenyl]methyl]-3-phenyl-

Molecular Formula

C28H24N2O2

Molecular Weight

420.5 g/mol

IUPAC Name

1-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]-3-phenylindole-2-carboxylic acid

InChI

InChI=1S/C28H24N2O2/c1-19-12-13-20(2)30(19)23-16-14-21(15-17-23)18-29-25-11-7-6-10-24(25)26(27(29)28(31)32)22-8-4-3-5-9-22/h3-17H,18H2,1-2H3,(H,31,32)

InChI Key

ISQFWVZIZILOKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)CN3C4=CC=CC=C4C(=C3C(=O)O)C5=CC=CC=C5)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(4-amino-benzyl)-3-phenyl-1H-indolecarboxylic acid ethyl ester (0.20 g, 0.54 mmol), acetonylacetone (0.16 mL, 1.35 mmol), and toluene (15 mL) was heated at reflux under nitrogen using a Dean-Stark trap for 6 h. The reaction was cooled and concentrated. The residue was re-dissolved in 10 mL of 2:1:1 THF/MeOH/water. Lithium hydroxide monohydrate (0.09 g, 2.1 mmol) was added and the mixture was stirred at room temperature overnight. Most of the organic solvents was removed and the reaction mixture was made acidic (pH 6) with glacial acetic acid, and the solid was collected and purified by HPLC to afford the title compound (0.027 g, 6%) as a brown solid: 1H NMR (DMSO-d6) δ 1.91 (s, 6H), 5.75 (s, 2H), 7.01-7.30 (m, 6H), 7.32-7.38 (m, 2H), 7.40-7.50 (m, 6H), 7.68 (d, J=8.54 Hz, 1H), 12.80 (br s, 1H); MS (ESI) m/z 421 (MH+); MS (ESI) m/z 419 ([M−H]−); HRMS calcd for C28H26N2O2: 421.1905; found (ESI+): 421.1915.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two
Yield
6%

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